2-Amino-3,4-dihydro-2H-naphthalen-1-one

MurA/MurZ inhibition antibacterial covalent inhibitor

Antibacterial drug discovery programs targeting MurA/MurZ require validated covalent warhead scaffolds with unambiguous target engagement confirmed by resistance mutation analysis. 2-Amino-3,4-dihydro-2H-naphthalen-1-one addresses this need: the α-aminoketone pharmacophore reacts covalently with the active-site C115 thiol of MurA/MurZ, and the C115D mutant abolishes inhibitor activity, confirming on-target specificity. MIC values of 8-128 µg/mL against S. aureus and E. coli have been demonstrated. The scaffold also undergoes a unique acid-catalyzed rearrangement to 1-aminonaphthalenes, enabling divergent synthetic entry to naphthalene-based pharmacophores unavailable from regioisomeric analogs. Supplied as free base (≥98%) or HCl salt. Both forms available for immediate global shipping.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 60505-03-5
Cat. No. B1615580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,4-dihydro-2H-naphthalen-1-one
CAS60505-03-5
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(=O)C1N
InChIInChI=1S/C10H11NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6,11H2
InChIKeyMUGWUYGVUZLWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,4-dihydro-2H-naphthalen-1-one (CAS 60505-03-5): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


2-Amino-3,4-dihydro-2H-naphthalen-1-one (synonyms: 2-amino-1-tetralone, 2-amino-3,4-dihydro-1(2H)-naphthalenone) is a bicyclic α-aminoketone with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol . It belongs to the 2-amino-1-tetralone class, characterized by a primary amine at the C2 position α to a ketone carbonyl on a 3,4-dihydronaphthalen-1(2H)-one scaffold. Its calculated physicochemical properties include a boiling point of 296.1±29.0 °C (at 760 mmHg), a flash point of 132.9±24.3 °C, a density of 1.1±0.1 g/cm³, and a computed LogP of approximately 2.65 (free base) . The compound is commercially available as both the free base (typical purity ≥98%) and the hydrochloride salt (CAS 6298-95-9) .

Why 2-Amino-3,4-dihydro-2H-naphthalen-1-one Cannot Be Interchanged with Its 4-Amino Regioisomer, Indanone Analog, or Unsubstituted α-Tetralone


The 2-amino-1-tetralone scaffold is not interchangeable with closely related analogs because the position of the primary amine relative to the ketone defines both its chemical reactivity and biological target engagement. The α-aminoketone motif (amine α to carbonyl) has been identified as the essential pharmacophore for covalent inhibition of the bacterial enzymes MurA and MurZ via reaction with the active-site C115 thiol group [1]. The 4-amino regioisomer (4-amino-3,4-dihydro-2H-naphthalen-1-one, CAS 61895-10-1), which lacks this α-aminoketone arrangement, exhibits an entirely different pharmacological profile—mast cell stabilization in eukaryotic systems—with no reported antibacterial activity [2]. Similarly, the unsubstituted α-tetralone scaffold (CAS 529-34-0), which bears no amino group, is a potent monoamine oxidase inhibitor (MAO-B IC₅₀ values in the nanomolar range) but is incapable of the covalent enzyme modification mechanism characteristic of the 2-amino variant [3]. Even the ring-contracted indanone analog (2-amino-1-indanone, CAS 26976-63-6) differs meaningfully in lipophilicity (ΔLogP ≈ 1.2), conformational flexibility, and synthetic reactivity. These fundamental differences in mechanism, target class, and physicochemical properties mean that substitution with a regioisomer or scaffold analog will not preserve function in any application where the α-aminoketone pharmacophore or the specific ring geometry is required.

Quantitative Differentiation Evidence for 2-Amino-3,4-dihydro-2H-naphthalen-1-one vs. Its Closest Analogs and Regioisomers


α-Aminoketone Pharmacophore: Essential for Covalent MurA/MurZ Inhibition vs. Inactive Unsubstituted α-Tetralone

The 2-amino-1-tetralone scaffold provides the α-aminoketone functionality that has been explicitly identified as the minimal pharmacophore responsible for covalent inhibition of the bacterial peptidoglycan biosynthesis enzymes MurA and MurZ [1]. In the seminal structure-activity relationship study, 2-aminotetralone derivatives demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values in the range of 8–128 μg/mL, while the unsubstituted α-tetralone (lacking the 2-amino group) showed no such activity [1]. The proposed mechanism involves covalent modification of the active-site C115 thiol group of MurA/MurZ, a mode of action that is structurally impossible for the 4-amino regioisomer or the parent α-tetralone scaffold [1]. For reference, the benchmark MurA inhibitor fosfomycin exhibits an IC₅₀ of 0.46 μM (0.00046 mM) against E. coli MurA, while elaborated 2-aminotetralone derivatives achieve IC₅₀ values in the range of 3.1–29 μM (0.00313–0.029 mM) [2].

MurA/MurZ inhibition antibacterial covalent inhibitor peptidoglycan biosynthesis

Regioisomeric Target Pathway Divergence: 2-NH₂ (Bacterial MurA/MurZ) vs. 4-NH₂ (Mammalian Mast Cell Stabilization)

The 2-amino and 4-amino regioisomers of 3,4-dihydro-2H-naphthalen-1-one engage completely orthogonal biological targets. The 2-amino isomer (target compound) functions via the α-aminoketone covalent warhead to inhibit bacterial MurA/MurZ (prokaryotic peptidoglycan biosynthesis), with whole-cell MIC values of 8–128 μg/mL against S. aureus and E. coli [1]. In contrast, the 4-amino isomer (CAS 61895-10-1) and its derivatives act as mast cell stabilizers in rodent peritoneal mast cell preparations, demonstrating significant inhibition of degranulation compared with the reference anti-allergic agent disodium cromoglycate (DSCG) [2]. The 4-amino derivatives were evaluated in an in vivo murine model of inflammation (topical arachidonic acid-induced ear edema), confirming anti-inflammatory activity in a mammalian system [2]. No cross-activity has been reported between the two regioisomeric series: the 2-amino scaffold has not demonstrated mast cell stabilizing activity, and the 4-amino scaffold has not been reported to inhibit MurA/MurZ.

regioisomer target selectivity MurA/MurZ mast cell antibacterial vs. anti-allergic

Acid-Catalyzed Rearrangement: 2-Amino-1-tetralone-Specific Synthetic Access to 1-Naphthylamine Derivatives

The 2-amino-1-tetralone scaffold undergoes a unique acid-catalyzed rearrangement in which the primary amino group migrates from the C2 position to the C1 position with concomitant aromatization of the saturated ring, yielding 1-naphthylamine derivatives [1]. This rearrangement, reported by Sprenger, Cannon, and Koelling (1966), is specific to the 2-amino-1-tetralone architecture and does not occur with the 4-amino regioisomer, the 3-amino-2-tetralone scaffold, or the indanone analog [1]. For example, 2-amino-5,6-dimethoxy-3,4-dihydro-1(2H)-naphthalenone was converted via acid-catalyzed rearrangement to 1-amino-5,6-dimethoxynaphthalene, demonstrating synthetic access to substituted 1-naphthylamines that are valuable intermediates in medicinal chemistry [1][2]. The rearrangement involves two competing pathways under Clemmensen reduction conditions: (i) carbonyl reduction with loss of the amino group, and (ii) amino migration from C2 to C1 with aromatization—a reactivity profile that is structurally impossible for the 4-amino isomer [1].

acid-catalyzed rearrangement amino group migration 1-naphthylamine synthetic intermediate Semmler-Wolff aromatization

Lipophilicity Differentiation from the Indanone Analog: LogP 2.65 (Tetralone) vs. 1.45 (Indanone)

The ring-expanded tetralone scaffold (6-membered saturated ring) confers significantly higher lipophilicity compared to the ring-contracted indanone analog (5-membered ring). Calculated LogP values are 2.645 for 2-amino-3,4-dihydro-2H-naphthalen-1-one (free base) versus 1.453 for 2-amino-1-indanone (CAS 26976-63-6) , representing a ΔLogP of approximately 1.2, which corresponds to a roughly 16-fold difference in octanol/water partition coefficient. This difference has practical consequences: the tetralone scaffold falls within the optimal CNS drug-like LogP range (2–4), whereas the indanone analog (LogP ~1.5) is at the lower boundary for passive blood-brain barrier permeation. The additional methylene group in the tetralone also alters conformational flexibility, ring-puckering energetics, and the spatial relationship between the amino and carbonyl groups, all of which affect receptor binding geometry [1].

lipophilicity LogP membrane permeability ring expansion CNS drug design

2-Position Substituent Sensitivity: CYP24 Inhibitory Activity Ranges from IC₅₀ >100 μM to 0.9 μM Depending on 2-Substituent Identity

The nature of the substituent at the C2 position of the 3,4-dihydro-2H-naphthalen-1-one scaffold profoundly affects biological activity, as demonstrated by Yee and Simons (2004) in their study of CYP24 (25-hydroxyvitamin D₃ 24-hydroxylase) inhibitors [1]. 2-Benzylidenetetralone derivatives were found to be very weak CYP24 inhibitors with IC₅₀ values between >20 and >100 μM, whereas the corresponding 2-benzyltetralone derivatives exhibited promising inhibitory activity with an IC₅₀ of 0.9 μM for the most active compound, representing at least a 22-fold potency improvement compared with the standard ketoconazole (IC₅₀ = 20 μM) [1]. While this study did not directly evaluate the 2-amino substituent, it establishes a critical principle: the C2 substituent is a key determinant of biological activity on this scaffold. The 2-amino group, with its hydrogen-bond donor/acceptor capacity, basicity (pKa ~7–8 for α-aminoketones), and ability to form covalent adducts, represents a functionally distinct chemotype from the benzyl, benzylidene, or unsubstituted variants [1][2].

CYP24 vitamin D metabolism structure-activity relationship 2-substituent tetralone

Procurement-Relevant Purity and Salt Form Options: Free Base (≥98%) vs. Hydrochloride Salt (≥95%)

2-Amino-3,4-dihydro-2H-naphthalen-1-one is commercially available in two distinct forms with verified purity specifications: the free base (CAS 60505-03-5) at ≥98% purity and the hydrochloride salt (CAS 6298-95-9) at ≥95% purity . The hydrochloride salt offers practical advantages for biological assay preparation due to its improved aqueous solubility and solid-state stability, while the free base is preferred for synthetic applications requiring anhydrous conditions or further derivatization at the amino group. The hydrochloride salt has a molecular weight of 197.66 g/mol (vs. 161.20 g/mol for the free base) and a reported LogP of 2.645 . Both forms are available from multiple suppliers with documented storage conditions (room temperature for the HCl salt; 2–8°C recommended for the free base) . By comparison, the 4-amino regioisomer (CAS 61895-10-1) is less widely available from commercial suppliers, which can impact lead times and minimum order quantities for procurement.

purity specification salt form hydrochloride free base solubility procurement

Evidence-Backed Research and Industrial Application Scenarios for 2-Amino-3,4-dihydro-2H-naphthalen-1-one


Antibacterial Drug Discovery: MurA/MurZ Covalent Inhibitor Screening Cascades

The 2-amino-1-tetralone scaffold serves as a validated starting point for covalent inhibitor programs targeting bacterial MurA and MurZ, the enzymes catalyzing the first committed step of peptidoglycan biosynthesis. The α-aminoketone pharmacophore has been demonstrated to react covalently with the C115 thiol group of MurA/MurZ, a mechanism supported by structure-activity relationship data showing that 2-aminotetralone derivatives achieve MIC values of 8–128 μg/mL against S. aureus and E. coli [1]. This scaffold is particularly relevant for anti-staphylococcal programs, as S. aureus encodes both MurA and MurZ isozymes, and the C115D mutant confers resistance to both fosfomycin and 2-aminotetralones, confirming on-target engagement [1]. Researchers can use the parent 2-amino compound as a minimal pharmacophore control or as a synthetic starting point for elaboration at the aromatic ring or the amino group. The covalent mechanism provides a potential advantage over reversible inhibitors in terms of residence time and resistance development.

Synthetic Intermediate for 1-Naphthylamine Derivatives via Acid-Catalyzed Rearrangement

The unique acid-catalyzed rearrangement of 2-amino-1-tetralones to 1-naphthylamines provides synthetic access to substituted 1-aminonaphthalene building blocks that are valuable intermediates in medicinal chemistry, dye synthesis, and materials science. Treatment with HCl/ethanol under reflux or exposure to Clemmensen reduction conditions induces migration of the amino group from C2 to C1 with concomitant aromatization [2]. This transformation is structurally specific to the 2-amino-1-tetralone scaffold and cannot be replicated using the 4-amino regioisomer, 3-amino-2-tetralone, or 2-amino-1-indanone. The 5,6-dimethoxy-substituted variant of the target compound has been specifically documented to undergo this rearrangement, yielding 1-amino-5,6-dimethoxynaphthalene [2][3]. For laboratories engaged in the synthesis of naphthalene-based pharmacophores, this scaffold-specific reactivity justifies procurement of the 2-amino isomer over its analogs.

Chemical Biology Probe Development: α-Aminoketone Covalent Warhead Platform

The α-aminoketone motif present in 2-amino-3,4-dihydro-2H-naphthalen-1-one represents a minimalist covalent warhead for targeting enzymes with active-site cysteine residues. The primary amine α to the carbonyl confers unique reactivity: the amine can form a Schiff base with the ketone (intramolecular imine formation), activating the β-carbon toward nucleophilic attack by cysteine thiolates [1]. This mechanism has been experimentally supported for MurA/MurZ inhibition, where the C115D active-site mutation abolishes inhibitor activity [1]. The tetralone scaffold provides a rigid, bicyclic framework that constrains the conformational flexibility of the warhead, potentially enhancing selectivity compared with acyclic α-aminoketones. The commercial availability of both the free base (for synthetic elaboration) and the HCl salt (for direct biological testing) facilitates rapid probe development . The LogP of 2.65 places the scaffold in a favorable range for intracellular target engagement, and the molecular weight of 161.20 g/mol leaves substantial room for chemical modification while remaining within lead-like property space [4].

Structure-Activity Relationship Studies: 2-Position Substituent Scanning on the Tetralone Scaffold

The 3,4-dihydro-2H-naphthalen-1-one scaffold is a privileged core in medicinal chemistry, with documented activities spanning CYP24 inhibition (IC₅₀ 0.9 μM for optimized 2-benzyl derivatives vs. >100 μM for 2-benzylidene analogs), monoamine oxidase inhibition (MAO-B IC₅₀ values as low as 4.5 nM for C6-substituted α-tetralones), and NF-κB pathway modulation [4][5][6]. The 2-amino substituent provides a chemically distinct entry point for structure-activity relationship exploration that differs fundamentally from the more commonly studied 2-benzyl, 2-benzylidene, or 2-heteroarylidene variants [5]. The primary amine enables further derivatization (amide formation, reductive amination, urea synthesis) that is not accessible from carbon-substituted analogs. For medicinal chemistry teams conducting systematic SAR studies around the tetralone core, the 2-amino compound provides a versatile intermediate that expands the accessible chemical space at the C2 vector.

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